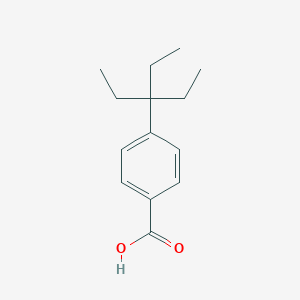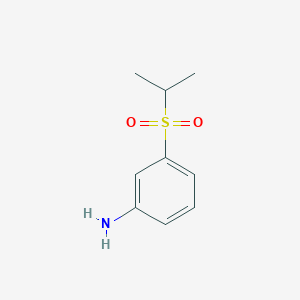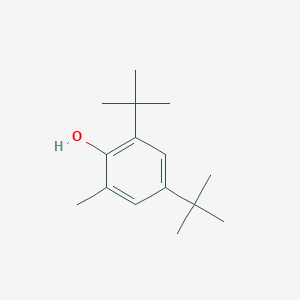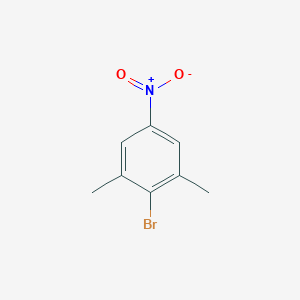
6,6'-Dinitrodiphenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is an organic compound with the molecular formula C14H8N2O8 It is characterized by the presence of two nitro groups and two carboxylic acid groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid typically involves the nitration of biphenyl-2,2’-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
化学反应分析
Types of Reactions
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).
Substitution: Halogenating agents (e.g., chlorine or bromine), nucleophiles (e.g., alkyl halides), and solvents (e.g., dimethylformamide).
Esterification: Alcohols (e.g., methanol or ethanol), acid catalysts (e.g., sulfuric acid), and heat.
Major Products
Reduction: 6,6’-Diaminobiphenyl-2,2’-dicarboxylic acid.
Substitution: Halogenated or alkylated derivatives of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.
Esterification: Methyl or ethyl esters of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid.
科学研究应用
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用机制
The mechanism of action of 6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid depends on its chemical structure and the specific reactions it undergoes. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
6,6’-Dinitrodiphenic acid: Similar structure with two nitro groups and two carboxylic acid groups on a biphenyl framework.
2,2’-Binaphthyl-6,6’-dicarboxylic acid: Contains a binaphthyl structure with carboxylic acid groups.
6,6’-Dinitro-1,1’-biphenyl-2,2’-dicarboxylic acid: Another biphenyl derivative with nitro and carboxylic acid groups.
Uniqueness
6,6’-Dinitrobiphenyl-2,2’-dicarboxylic acid is unique due to its specific arrangement of nitro and carboxylic acid groups on the biphenyl structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
5457-32-9 |
|---|---|
分子式 |
C14H8N2O8 |
分子量 |
332.22 g/mol |
IUPAC 名称 |
2-(2-carboxy-6-nitrophenyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)7-3-1-5-9(15(21)22)11(7)12-8(14(19)20)4-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI 键 |
HSXZZWGNLDGWIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(=O)O |
Key on ui other cas no. |
5457-32-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)






